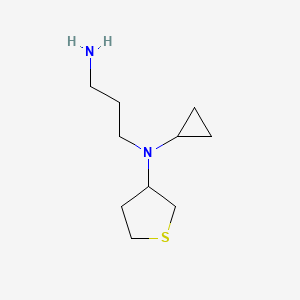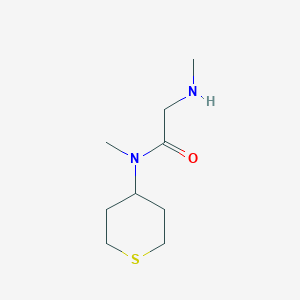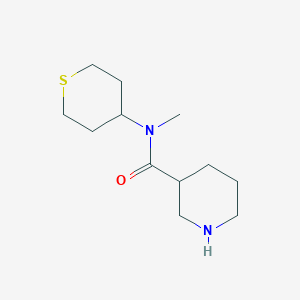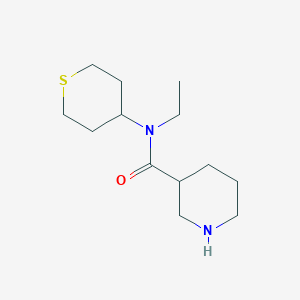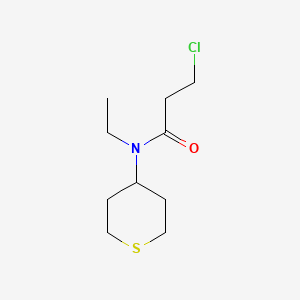![molecular formula C9H12N2O B1477696 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2098081-48-0](/img/structure/B1477696.png)
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Übersicht
Beschreibung
“2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a chemical compound with the molecular formula C9H9NO2 .
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazepine derivatives, which includes “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine”, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic method has been developed to access a series of benzo[b][1,4]oxazepine derivatives .
Molecular Structure Analysis
The molecular structure of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is characterized by a seven-membered heterocyclic ring system, fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .
Physical And Chemical Properties Analysis
The physical form of “2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is solid . It has a molecular weight of 163.18 .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine: has shown promise in the field of neurology as an anticonvulsant. Research indicates that derivatives of this compound exhibit significant anticonvulsant activities, particularly in the maximal electroshock (MES) test, which is a standard procedure for screening potential antiepileptic drugs . These findings suggest that the compound could be a valuable addition to the range of medications available for the management of seizure disorders.
Antibacterial Activity
In the realm of infectious diseases, this compound has been evaluated for its antibacterial properties. Studies have synthesized derivatives that demonstrate in vitro antimicrobial activity against a variety of microorganisms, including Staphylococcus aureus , Enterococcus faecalis , Pseudomonas aeruginosa , Escherichia coli , and Candida albicans . This suggests potential applications in developing new antibacterial agents to combat resistant strains of bacteria.
Anti-Colorectal Cancer Effects
Recent research has explored the anti-cancer potential of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine derivatives, particularly against colorectal cancer (CRC) . These compounds have been found to inhibit Traf2- and Nck-interacting protein kinase (TNIK), which is involved in the Wnt/β-catenin signaling pathway often dysregulated in CRC. This suggests a promising avenue for the development of targeted cancer therapies.
Antithrombotic and Anti-inflammatory Properties
The compound’s framework has been associated with a wide range of biological activities, including antithrombotic and anti-inflammatory effects . This could lead to its application in cardiovascular research and the development of treatments for inflammatory diseases.
Analgesic and Antipsychotic Potential
Derivatives of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have also been studied for their analgesic and antipsychotic properties . This points to possible uses in pain management and psychiatric medication, expanding the compound’s therapeutic scope.
Anxiolytic Effects
Anxiolytic activity has been observed in related benzoxazepine compounds, suggesting that 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine could potentially be developed into a treatment for anxiety disorders .
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The compound’s structure is conducive to EGFR tyrosine kinase inhibitory activity, which is significant in the context of cancer research. Inhibiting EGFR can disrupt cancer cell growth and proliferation, making it a target for anti-cancer drug development .
Eigenschaften
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKXKNNYNHJXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








